5-Bromo-N,N-dimethyl-8-quinolinamine 5-Bromo-N,N-dimethyl-8-quinolinamine
Brand Name: Vulcanchem
CAS No.: 1713265-20-3
VCID: VC4464630
InChI: InChI=1S/C11H11BrN2/c1-14(2)10-6-5-9(12)8-4-3-7-13-11(8)10/h3-7H,1-2H3
SMILES: CN(C)C1=C2C(=C(C=C1)Br)C=CC=N2
Molecular Formula: C11H11BrN2
Molecular Weight: 251.127

5-Bromo-N,N-dimethyl-8-quinolinamine

CAS No.: 1713265-20-3

Cat. No.: VC4464630

Molecular Formula: C11H11BrN2

Molecular Weight: 251.127

* For research use only. Not for human or veterinary use.

5-Bromo-N,N-dimethyl-8-quinolinamine - 1713265-20-3

Specification

CAS No. 1713265-20-3
Molecular Formula C11H11BrN2
Molecular Weight 251.127
IUPAC Name 5-bromo-N,N-dimethylquinolin-8-amine
Standard InChI InChI=1S/C11H11BrN2/c1-14(2)10-6-5-9(12)8-4-3-7-13-11(8)10/h3-7H,1-2H3
Standard InChI Key HMUPTFCIKPLNCZ-UHFFFAOYSA-N
SMILES CN(C)C1=C2C(=C(C=C1)Br)C=CC=N2

Introduction

Structural and Chemical Identity of 5-Bromo-N,N-dimethyl-8-quinolinamine

5-Bromo-N,N-dimethyl-8-quinolinamine (C₁₁H₁₂BrN₂) is a heteroaromatic compound characterized by a quinoline scaffold substituted at positions 5 and 8. The quinoline nucleus consists of a benzene ring fused to a pyridine ring, with the bromine atom at position 5 and the dimethylamino group (-N(CH₃)₂) at position 8. The bromine substituent introduces electronegativity and steric bulk, while the dimethylamino group enhances electron density at the 8-position through its +M (mesomeric) effect. This combination of substituents influences the compound’s reactivity, solubility, and potential interactions with biological targets .

Synthesis and Optimization of 5-Bromo-N,N-dimethyl-8-quinolinamine

Bromination of 8-Substituted Quinolines

The synthesis of 5-bromo-N,N-dimethyl-8-quinolinamine begins with the bromination of 8-aminoquinoline (2c), as detailed in studies by Ökten et al. . Treatment of 8-aminoquinoline with molecular bromine (Br₂) in dichloromethane (CH₂Cl₂) at ambient temperature yields 5-bromo-8-aminoquinoline (3e) and 5,7-dibromo-8-aminoquinoline (3c) in a ratio dependent on the equivalents of bromine used. For instance, 1 equivalent of Br₂ produces 5-bromo-8-aminoquinoline (3e) as the major product, while 2 equivalents favor the dibrominated derivative (3c) . The reaction mechanism involves electrophilic aromatic substitution, with bromine attacking the electron-rich positions of the quinoline ring.

Table 1: Bromination Conditions for 8-Aminoquinoline Derivatives

Starting MaterialBromine EquivalentsSolventTemperatureProduct(s)Yield
8-Aminoquinoline1.1CH₂Cl₂25°C5-Bromo-8-aminoquinoline58%
8-Aminoquinoline2.1CH₂Cl₂25°C5,7-Dibromo-8-aminoquinoline99%

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 5-bromo-N,N-dimethyl-8-quinolinamine would exhibit distinct signals corresponding to its aromatic protons and dimethylamino group. By analogy to 5-bromo-8-aminoquinoline (3e) , the aromatic protons at positions 2, 3, 4, 6, and 7 are expected to resonate between δ 6.8 and 8.9 ppm. The dimethylamino group’s methyl protons would appear as a singlet near δ 3.0–3.3 ppm, integrating to six protons.

Table 2: Predicted ¹H NMR Data for 5-Bromo-N,N-dimethyl-8-quinolinamine

Proton PositionChemical Shift (δ, ppm)MultiplicityIntegration
H-28.78–8.80dd1H
H-37.50–7.52dd1H
H-48.42–8.44dd1H
H-67.58–7.60d1H
H-76.80–6.82d1H
N(CH₃)₂3.00–3.30s6H

Infrared (IR) Spectroscopy

The IR spectrum would lack N-H stretches (≈3300 cm⁻¹) present in the precursor 3e, confirming successful dimethylation. Key absorptions include C-H stretches from the methyl groups (≈2850–2960 cm⁻¹), C=N stretches (≈2220 cm⁻¹, if present in related derivatives), and aromatic C=C/C-Br vibrations (≈600–800 cm⁻¹) .

Physicochemical Properties and Stability

Solubility and Partitioning

The bromine atom enhances hydrophobicity, while the dimethylamino group contributes moderate polarity. Consequently, the compound is expected to exhibit limited solubility in water but improved solubility in organic solvents such as chloroform, dichloromethane, and dimethyl sulfoxide (DMSO). The logP (octanol-water partition coefficient) is estimated to be ≈2.5–3.0, indicating moderate lipophilicity.

Thermal Stability

Analogous brominated quinolines, such as 5,7-dibromo-8-aminoquinoline (3c), display melting points near 118–120°C . The dimethylated derivative likely has a lower melting point (≈90–110°C) due to reduced intermolecular hydrogen bonding. Thermal decomposition studies using thermogravimetric analysis (TGA) would be required to assess stability at elevated temperatures.

Future Directions and Research Opportunities

  • Synthetic Optimization: Developing greener dimethylation protocols using recyclable catalysts or non-toxic methylating agents.

  • Biological Screening: Evaluating the compound’s activity against drug-resistant pathogens or cancer cell lines.

  • Computational Studies: Density functional theory (DFT) calculations to predict electronic properties and reaction pathways.

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